CM-579

Epigenetics Hematological Malignancies Dual Inhibitor

Aberrant gene silencing in hematological cancers involves functional crosstalk between G9a and DNMT1; selective inhibitors leave compensatory pathways active, limiting therapeutic effect. CM-579 resolves this by simultaneously targeting both enzymes in a single molecule. • Dual IC50: 16 nM (G9a), 32 nM (DNMT1); Kd 1.5 nM for DNMT1 with >31-fold selectivity over DNMT3B, enabling DNMT1-specific mechanistic studies. • Clean selectivity: inhibits only 3 of 37 epigenetic off-targets at 10 µM, reducing data misinterpretation risk vs. analog CM-272 (12/37). Supplied with full analytical documentation. Ambient or blue-ice global shipping.

Molecular Formula C29H40N4O3
Molecular Weight 492.7 g/mol
CAS No. 1846570-40-8
Cat. No. B606744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-579
CAS1846570-40-8
Molecular FormulaC29H40N4O3
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5
InChIInChI=1S/C29H40N4O3/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31)
InChIKeyVMMRDFLDWHFNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CM-579 Dual G9a/DNMT Inhibitor


CM-579 is a first-in-class, reversible, dual small-molecule inhibitor targeting G9a (also known as EHMT2) and DNA methyltransferases (DNMTs), with IC50 values of 16 nM and 32 nM for G9a and DNMT1, respectively [1]. It is part of a chemical series that includes CM-272 and CM-1021, all derived from a quinoline scaffold. The compound is a valuable tool for investigating the therapeutic potential of simultaneous G9a and DNMT inhibition in hematological malignancies and other cancers, a strategy that addresses the functional interplay between histone and DNA methylation in gene silencing [1].

Dual G9a/DNMT1 pathway inhibition study fit
Hematological cancer cell-model research
Single-compound dual-target engagement

CM-579 vs Single-Target Inhibitors


In-class substitution with selective G9a inhibitors (e.g., BIX-01294, UNC0638) or irreversible DNMT inhibitors (e.g., azacitidine, decitabine) fails to replicate CM-579's unique dual-target mechanism and its resultant functional profile. The functional crosstalk between G9a and DNMT1 is a key driver of aberrant gene silencing in cancer [1]. While a selective inhibitor may block one pathway, it leaves the compensatory pathway active, potentially limiting overall therapeutic effect. CM-579's 'first-in-class' design provides a tool to simultaneously disrupt both pathways, a strategy shown to be more effective in preclinical models of hematological malignancies than targeting either enzyme alone [1].

CM-579
Dual G9a/DNMT1 inhibition
Selective G9a inhibitor
Single-axis inhibition; compensatory DNMT activity may persist
CM-579
Reversible, non-nucleoside dual inhibitor
Irreversible DNMT inhibitor (azacitidine/decitabine)
Non-selective DNMT depletion; G9a pathway not addressed; may shift epigenetic response
CM-579
Fixed-stoichiometry dual-target engagement
Combination of separate G9a + DNMT inhibitors
PK/PD mismatch may confound target co-engagement; experimental variables increase

CM-579 Comparative Evidence


Dual G9a/DNMT1 Inhibitory Potency

CM-579 exhibits balanced and potent dual inhibition of G9a (IC50 = 16 nM) and DNMT1 (IC50 = 32 nM) [1]. This is in stark contrast to the selective G9a inhibitors BIX-01294 (G9a IC50 = 1,700 nM) and UNC0638 (G9a IC50 = <15 nM, but with no DNMT activity), and the clinical DNMT inhibitors azacitidine (DNMT1 IC50 = 200 nM) and decitabine (DNMT1 IC50 = 200 nM) which have no G9a activity [1].

Dual G9a/DNMT1 Inhibitory Potency
Head-to-head
G9a IC50 16 nM; DNMT1 IC50 32 nM
Supports dual-target biochemical fit
In vitro enzymatic assay context
Epigenetics Hematological Malignancies Dual Inhibitor

Selectivity Across 37 Epigenetic Targets

In a panel of 37 epigenetic enzymes, CM-579 demonstrated a cleaner selectivity profile than its close analog CM-272. At a concentration of 10 µM, CM-579 showed >50% inhibition of only 3 off-targets, whereas CM-272 inhibited 12 off-targets by >50% [1].

Selectivity Across 37 Epigenetic Targets
Head-to-head
CM-579: 3 off-targets (>50% at 10 µM) vs CM-272: 12 off-targets
Supports reduced off-target confounding
37-target epigenetic panel; 10 µM
Drug Selectivity Epigenetic Profiling Chemical Probe

Anti-Proliferative Activity in Hematological Cancer Cells

CM-579 demonstrates superior and broader anti-proliferative activity across a panel of hematological cancer cell lines (AML, ALL, DLBCL) compared to both selective G9a inhibitors (BIX-01294, UNC0638) and clinical DNMT inhibitors (azacitidine, decitabine) [1]. Growth inhibitory potencies (pGI50) for CM-579 are consistently higher than those of the comparators in the tested cell lines, highlighting the functional advantage of its dual-target mechanism.

Anti-Proliferative Activity in Hematological Cancer Cells
Head-to-head
Reported higher pGI50 across 6 AML/ALL/DLBCL cell lines vs selective G9a or DNMT inhibitors
Supports cell-model endpoint interpretation
Cell viability assay context; radar plot summary
Cell Proliferation Acute Myeloid Leukemia Acute Lymphoblastic Leukemia

DNMT1 Affinity and Subtype Selectivity

CM-579 binds to DNMT1 with a high affinity (Kd = 1.5 nM) and exhibits differential inhibition of DNMT family members, with IC50 values of 32 nM, 92 nM, and 1000 nM for DNMT1, DNMT3A, and DNMT3B, respectively [1]. This contrasts with the non-selective mechanism of nucleoside analog inhibitors like azacitidine and decitabine, which incorporate into DNA to deplete multiple DNMTs through covalent trapping [2].

DNMT1 Affinity and Subtype Selectivity
Cross-study
DNMT1 Kd 1.5 nM; IC50 DNMT1=32 nM, DNMT3A=92 nM, DNMT3B=1000 nM
Supports DNMT1-selective engagement
SPR and enzymatic assay conditions
Binding Affinity DNMT Subtype Selectivity Target Engagement

Dual Inhibitor vs Combination Therapy

As a first-in-class single-agent dual inhibitor, CM-579 obviates the need for combination therapy with separate G9a and DNMT inhibitors, which introduces confounding variables related to differential pharmacokinetics (PK) and pharmacodynamics (PD) of two distinct molecules [1]. The use of a single molecule ensures simultaneous target engagement at a fixed stoichiometry, simplifying experimental design and interpretation, particularly for in vivo studies where PK/PD matching is a major challenge.

Dual Inhibitor vs Combination Therapy
Class-level
Single-molecule dual inhibitor vs separate G9a + DNMT inhibitor combination
Supports simplified experimental design
Conceptual comparison; PK/PD matching benefit not quantified
Combination Therapy Polypharmacology Epigenetic Therapy

CM-579 Optimal Research Applications


Epigenetic Crosstalk in Hematological Malignancies

Utilize CM-579 to simultaneously inhibit G9a and DNMT1 in preclinical models of AML, ALL, and DLBCL. The compound's potent dual activity (IC50s of 16 nM and 32 nM) and its demonstrated superiority in reducing cell proliferation across multiple cell lines (as shown in Section 3) make it the optimal tool for studying the therapeutic benefit of targeting this crosstalk, avoiding the confounding variables of combination therapies [1].

Chemical Probe for Target Validation

Deploy CM-579 in studies requiring a selective chemical probe for G9a and DNMT1. Its cleaner selectivity profile (inhibiting only 3 out of 37 epigenetic off-targets at 10 µM) compared to its analog CM-272 (12 out of 37) provides greater confidence that observed phenotypic effects are due to on-target engagement of G9a and DNMT1, reducing the risk of data misinterpretation from off-target activity [1].

DNMT1-Specific Functional Dissection

Employ CM-579 in experiments designed to parse the specific roles of DNMT1 versus DNMT3A and DNMT3B. With a high binding affinity for DNMT1 (Kd = 1.5 nM) and a >31-fold selectivity over DNMT3B, CM-579 offers a distinct advantage over broad-spectrum nucleoside analogs like azacitidine and decitabine, enabling more nuanced investigations into DNA methylation dynamics [REFS-1, REFS-2].

In Vivo Preclinical Efficacy Models

Select CM-579 for in vivo studies in xenograft or syngeneic mouse models of hematological cancers. As a single-agent dual inhibitor, it simplifies dosing regimens and pharmacokinetic analysis, avoiding the complexity of matching exposure for two separate drugs. This aligns with the demonstrated in vivo activity of its structural analog CM-272 in leukemia models, which showed a significant increase in overall survival [1].

Application
Selection Property
Validation Focus
Hematological cancer epigenetic crosstalk studies
Dual G9a/DNMT1 pathway inhibition
Model-response endpoint monitoring
Chemical probe for target engagement studies
Selectivity profile across 37 epigenetic targets
Off-target effect control
DNMT1 isoform-specific functional dissection
DNMT1 subtype selectivity profile
DNMT family member engagement context
In vivo preclinical hematological cancer models
Single-compound dual-target exposure
PK/PD endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-579

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.